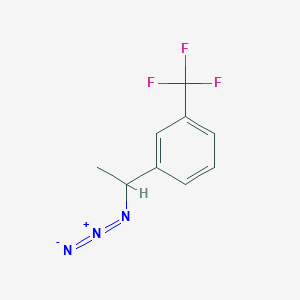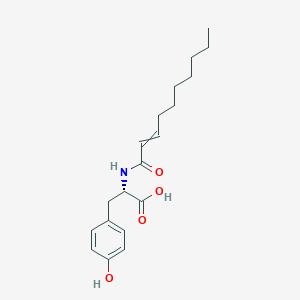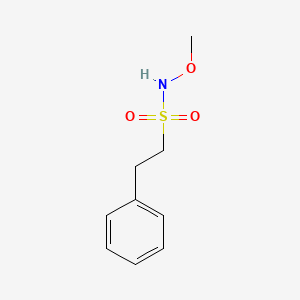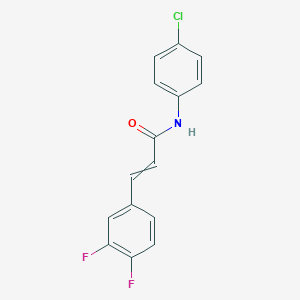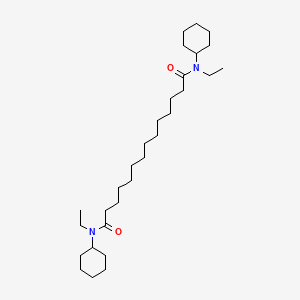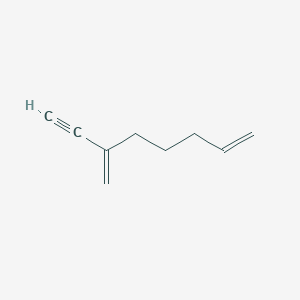![molecular formula C18H17ClN2OS B14213824 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- CAS No. 540740-78-1](/img/structure/B14213824.png)
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- is a compound belonging to the class of organic compounds known as aromatic anilides. These compounds contain an anilide group in which the carboxamide group is substituted with an aromatic group. This compound has been studied for its potential therapeutic effects, particularly as a brain-type glycogen phosphorylase inhibitor .
Métodos De Preparación
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- involves several steps. One common method includes the hydrolysis of a precursor compound to form a phenoxy acid, which is then coupled with an amine in the presence of dry dichloromethane, lutidine, and a coupling reagent such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form corresponding oxides or reduced to form amines. Substitution reactions often involve the replacement of the chloro or thio groups with other functional groups, leading to the formation of diverse derivatives .
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its potential therapeutic effects, particularly in the treatment of ischemic brain injury. It acts as a brain-type glycogen phosphorylase inhibitor, which helps regulate glucose metabolism, control cell apoptosis, and protect against cerebral ischemia-reperfusion injury . Additionally, it has shown promise in improving cellular energy metabolism and reducing oxidative stress in brain cells . These properties make it a valuable candidate for further research in the fields of chemistry, biology, medicine, and industry.
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- involves its role as a brain-type glycogen phosphorylase inhibitor. By targeting the enzyme glycogen phosphorylase, the compound helps regulate glucose metabolism in brain cells. This regulation leads to improved cellular energy metabolism, reduced oxidative stress, and decreased apoptosis . The compound’s ability to cross the blood-brain barrier further enhances its therapeutic potential .
Comparación Con Compuestos Similares
1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- is unique due to its specific structure and mechanism of action. Similar compounds include other aromatic anilides and indole derivatives, such as 5-chloro-N-phenyl-1H-indole-2-carboxamide . These compounds share structural similarities but may differ in their specific therapeutic targets and effects. The uniqueness of 1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1-methylethyl)phenyl]thio]- lies in its ability to inhibit brain-type glycogen phosphorylase and its potential therapeutic effects on ischemic brain injury .
Propiedades
Número CAS |
540740-78-1 |
|---|---|
Fórmula molecular |
C18H17ClN2OS |
Peso molecular |
344.9 g/mol |
Nombre IUPAC |
5-chloro-3-(4-propan-2-ylphenyl)sulfanyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C18H17ClN2OS/c1-10(2)11-3-6-13(7-4-11)23-17-14-9-12(19)5-8-15(14)21-16(17)18(20)22/h3-10,21H,1-2H3,(H2,20,22) |
Clave InChI |
DVTQMSBSWKXIKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


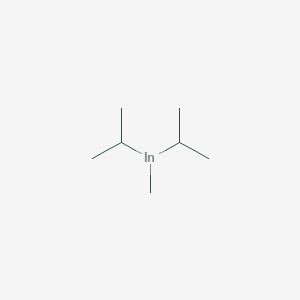
![2-Methoxy-6-{[(pyrazin-2-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14213753.png)

![Acridin-9-yl-[4-(3-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B14213763.png)

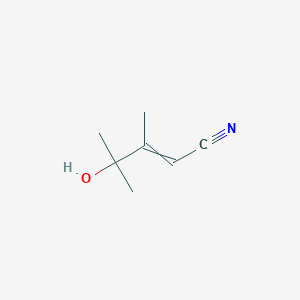
![{[2,5-Bis(hexyloxy)-4-iodophenyl]ethynyl}tri(propan-2-yl)silane](/img/structure/B14213785.png)
![(2S,3S)-2-Hydroxy-N-[2-(1H-indol-3-yl)ethyl]-3-methylpentanamide](/img/structure/B14213806.png)
